N-(2,5-dimethoxyphenyl)-2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide
Description
This compound features a thieno[3,2-d]pyrimidin core, a bicyclic system combining thiophene and pyrimidine rings. Key structural elements include:
- A 3,5-dimethylphenyl substituent at position 3 of the pyrimidine ring.
- A 2,5-dimethoxyphenyl group linked via an acetamide bridge.
The sulfur atom at position 2 enhances reactivity for thioether bond formation, enabling structural diversification.
Properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-[[3-(3,5-dimethylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O4S2/c1-14-9-15(2)11-16(10-14)27-23(29)22-18(7-8-32-22)26-24(27)33-13-21(28)25-19-12-17(30-3)5-6-20(19)31-4/h5-6,9-12H,7-8,13H2,1-4H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGSVPGBNRQICOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=O)C3=C(CCS3)N=C2SCC(=O)NC4=C(C=CC(=C4)OC)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,5-dimethoxyphenyl)-2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a compound of significant interest due to its potential biological activities. This article synthesizes current research findings regarding its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of 509.62 g/mol. Its structure features a thieno[3,2-d]pyrimidine core which is known for various pharmacological activities.
Research indicates that compounds similar to this compound may exert their effects through multiple mechanisms:
- Inhibition of Enzymatic Activity : Studies have shown that related compounds can inhibit specific enzymes involved in cancer cell proliferation and survival pathways.
- Antioxidant Properties : The presence of methoxy groups in the structure suggests potential antioxidant activity which can mitigate oxidative stress in cells.
- Modulation of Signaling Pathways : The compound may influence various signaling pathways critical in cell cycle regulation and apoptosis.
Anticancer Activity
Several studies have investigated the anticancer properties of thieno[3,2-d]pyrimidine derivatives. For instance:
- Case Study 1 : A derivative similar to the compound was tested against various cancer cell lines including CCRF-CEM leukemia cells. The results indicated significant cytotoxicity with IC50 values in the low micromolar range .
| Cell Line | IC50 (µg/mL) |
|---|---|
| CCRF-CEM | 6.7 |
| Other lines | >20 |
Antimicrobial Activity
The compound's potential antimicrobial effects have also been explored:
- Case Study 2 : In vitro assays demonstrated that thieno[3,2-d]pyrimidine derivatives exhibit antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus.
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics (PK) and toxicology (Tox) profiles is essential for evaluating the safety and efficacy of this compound:
- Absorption : Preliminary studies suggest good oral bioavailability due to its lipophilic nature.
- Metabolism : Metabolic pathways involve cytochrome P450 enzymes which may lead to active or inactive metabolites.
- Toxicity : Toxicological assessments indicate low acute toxicity; however, long-term studies are necessary to fully understand chronic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure and Substituent Variations
Key Observations :
Trends :
- High yields (≥80%) are achieved with sodium acetate-mediated alkylation (e.g., compound 2 ).
- Polar solvents (ethanol, acetonitrile) favor crystallization, while acetic anhydride aids cyclization .
Physicochemical and Spectral Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
